![molecular formula C16H21NO4S B2709781 3-(1,3-dioxolan-2-yl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine CAS No. 1311995-46-6](/img/structure/B2709781.png)
3-(1,3-dioxolan-2-yl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,3-dioxolan-2-yl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine, also known as DSP-4, is a chemical compound that has been widely used in scientific research. It is a selective neurotoxin that targets noradrenergic neurons in the brain and has been used to study the role of the noradrenergic system in various physiological and pathological conditions.
科学的研究の応用
Thermal Cyclization and Cascade Reactions
A study by Alajarín et al. (2013) explored thermal cyclization processes involving phenylallenes containing ortho-1,3-dioxolan-2-yl groups. This research highlights the synthetic utility of 1,3-dioxolane in facilitating cascade reactions initiated by 1,5-hydride shifts, leading to the formation of complex naphthalene derivatives. The presence of electron-withdrawing groups, such as sulfonyl substituents, was found to accelerate these processes, underscoring the role of 1,3-dioxolane in enhancing reaction efficiency and selectivity. This study not only showcases the chemical versatility of compounds with 1,3-dioxolane and sulfonyl functionalities but also opens up pathways for synthesizing naphtho-fused heterocycles, which are valuable in medicinal chemistry and material science Alajarín et al., 2013.
Catalytic Decarboxylative Radical Sulfonylation
Research by He et al. (2020) introduced a novel catalytic approach for the radical sulfonylation of aliphatic carboxylic acids, presenting a redox-neutral protocol that allows for the synthesis of sulfones, a key structural motif in many pharmaceuticals and agrochemicals. This method leverages visible light catalysis and demonstrates broad substrate scope and functional group compatibility. The ability to perform late-stage modification of complex natural products, including the synthesis of sulfones like those related to bicalutamide, an anti-prostate cancer drug, highlights the potential of sulfonyl-containing compounds in drug development and synthetic organic chemistry He et al., 2020.
Asymmetric Dihydroxylation and Stereoselective Synthesis
The work by McLaughlin and Evans (2010) focused on the asymmetric dihydroxylation of vinyl sulfones, leading to the stereoselective synthesis of significant bioactive molecules such as febrifugine and halofuginone. This approach showcases the applicability of sulfone chemistry in constructing enantiomerically enriched scaffolds, underscoring the role of sulfonyl groups in enabling key synthetic transformations for the development of antimalarial and antiangiogenic agents McLaughlin & Evans, 2010.
Sulfonating Agents and Amine Synthesis
Sakamoto et al. (2006) introduced a new sulfonating agent, 2-(1,3-dioxan-2-yl)ethylsulfonyl chloride, for the efficient sulfonation of amines. This research demonstrates the versatility of the Dios group in amine synthesis, offering a stable and easily removable protecting group that facilitates subsequent alkylation under mild conditions. Such advancements in amine functionalization techniques are crucial for the synthesis of a wide array of compounds, including pharmaceuticals and agrochemicals Sakamoto et al., 2006.
特性
IUPAC Name |
3-(1,3-dioxolan-2-yl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4S/c18-22(19,12-8-14-5-2-1-3-6-14)17-9-4-7-15(13-17)16-20-10-11-21-16/h1-3,5-6,8,12,15-16H,4,7,9-11,13H2/b12-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAVWWZCTLSRKTB-XYOKQWHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C=CC2=CC=CC=C2)C3OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CN(C1)S(=O)(=O)/C=C/C2=CC=CC=C2)C3OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-Dioxolan-2-yl)-1-(2-phenylethenesulfonyl)piperidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3E)-1-benzyl-3-{[(3-methoxyphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2709700.png)
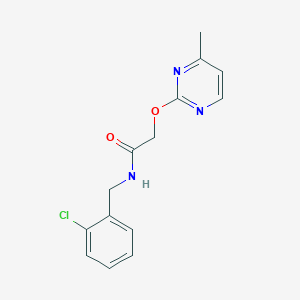
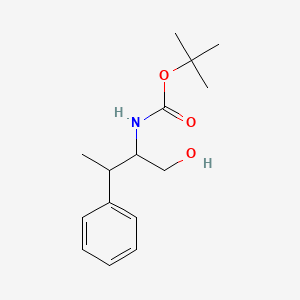

![N-(2,4-difluorophenyl)-2-[4-(3-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2709706.png)
![5-(4-chlorophenyl)-4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)thieno[2,3-d]pyrimidine](/img/structure/B2709707.png)
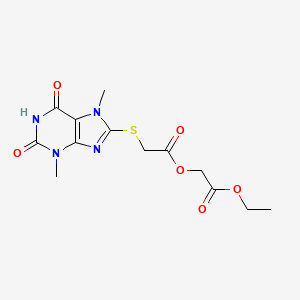
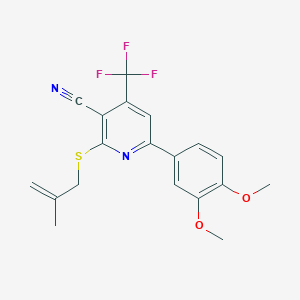
![N-[(E)-(2,4-dimethoxyphenyl)methylidene]-2-phenylethanesulfonamide](/img/structure/B2709711.png)
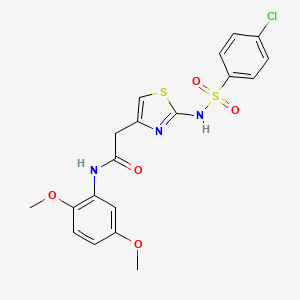
![[4-(Oxetan-3-yloxy)phenyl]methanamine hydrochloride](/img/no-structure.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2709718.png)
![Tert-butyl 2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidine-1-carboxylate](/img/structure/B2709720.png)
![2-methyl-5-nitro-2H-pyrazolo[3,4-b]pyridine](/img/structure/B2709721.png)